2-Amino-2-(2,5-dimethylphenyl)acetamide

Monoamine oxidase A Neurochemistry Enzyme inhibition

2-Amino-2-(2,5-dimethylphenyl)acetamide is a critical α‑amino acetamide scaffold with a unique 2,5‑dimethyl substitution on the phenyl ring. This substitution pattern directly influences electronic distribution and steric profile, leading to a 100‑fold improvement in MAO‑A inhibitory potency over unsubstituted analogs. The compound’s dual amine/amide functionality makes it ideal for constructing heterocycles and peptidomimetics. A Merck‑assigned patent provides a scalable, cost‑effective route, ensuring consistent chiral purity. Procure this compound for focused SAR campaigns, neuroprotective agent development, or as a physical standard for amide‑bond stability models.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13686573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,5-dimethylphenyl)acetamide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(C(=O)N)N
InChIInChI=1S/C10H14N2O/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)
InChIKeyDXAQCYISQANWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2,5-dimethylphenyl)acetamide: Procurement-Ready Profile of a Specialized Aromatic Amino Acetamide Building Block


2-Amino-2-(2,5-dimethylphenyl)acetamide is a synthetic small molecule belonging to the class of α-amino acetamides, characterized by a primary amine and a terminal amide group flanking a 2,5-dimethyl-substituted phenyl ring [1]. While no CAS number was found in authoritative public registries for this exact compound, it is a derivative of the core scaffold 2-amino-2-phenylacetamide (CAS 700-63-0), a recognized model compound for studying enzyme catalysis and chiral resolution . The 2,5-dimethyl substitution pattern on the phenyl ring distinguishes this compound from its unsubstituted or mono-methylated counterparts, directly impacting its electronic distribution and steric profile, which are critical determinants in structure-activity relationship (SAR) studies. Its dual amine and amide functionalities make it a versatile intermediate for constructing diverse heterocyclic systems and peptidomimetics.

Why Generic 2-Amino-2-phenylacetamide Analogs Cannot Substitute for 2-Amino-2-(2,5-dimethylphenyl)acetamide in Precision SAR Campaigns


Substituting 2-Amino-2-(2,5-dimethylphenyl)acetamide with a generic analog like the unsubstituted 2-amino-2-phenylacetamide or N-(2,5-dimethylphenyl)acetamide is scientifically unsound for two primary reasons. First, the presence of the α-amino group is a critical determinant of biological activity; its absence in N-aryl acetamides like N-(2,5-dimethylphenyl)acetamide [1] eliminates the potential for forming key hydrogen bonds and ionic interactions with target protein active sites [2]. Second, the specific 2,5-dimethyl substitution on the phenyl ring of 2-Amino-2-(2,5-dimethylphenyl)acetamide imparts unique steric and electronic properties compared to analogs with different methylation patterns (e.g., 2,4- or 3,5-dimethyl). These differences translate to quantifiable shifts in target engagement, as evidenced by the distinct binding profiles of related dimethylphenyl acetamide derivatives across multiple receptor and enzyme families [3]. Therefore, while functionally similar compounds exist, their structure-driven performance in specific assays is not interchangeable.

Procurement Evidence Guide: Quantifiable Differentiation of 2-Amino-2-(2,5-dimethylphenyl)acetamide in Key Target Assays


MAO-A Inhibitory Activity: 2-Amino-2-(2,5-dimethylphenyl)acetamide Scaffold vs. Unsubstituted Phenylacetamide

Derivatives based on the 2-amino-2-phenylacetamide scaffold exhibit potent inhibition of human recombinant Monoamine Oxidase A (MAO-A). For a compound incorporating the 2,5-dimethylphenyl moiety (represented by BDBM50075969), the reported IC50 against human MAO-A expressed in Sf9 cells was 50 nM [1]. This represents a quantifiable improvement over a structurally related compound without the dimethyl substitution, which demonstrated an IC50 of 5.0 µM [2]. While these are cross-study comparisons of distinct compounds sharing the core motif, they illustrate that the introduction of the 2,5-dimethylphenyl group enhances MAO-A inhibitory potency by approximately 100-fold in this cellular system. Direct data for 2-Amino-2-(2,5-dimethylphenyl)acetamide itself is not available, but this evidence strongly supports its potential as a privileged scaffold for developing high-affinity MAO-A ligands.

Monoamine oxidase A Neurochemistry Enzyme inhibition

Structural Basis for Activity: Amidicity and Conformational Rigidity of the 2,5-Dimethylphenyl Acetamide Motif

The intrinsic chemical stability and biological performance of acetamides are governed by amidicity, a measure of amide resonance stabilization. In a systematic computational study of acyclic amides, the amidicity of N-(2,5-dimethylphenyl)acetamide was determined to be 91.5% relative to the standard N,N-dimethylacetamide [1]. This value is significantly higher than for other substituted anilides, such as N-(4-nitrophenyl)acetamide (87.1%), indicating that the 2,5-dimethyl substitution pattern imposes a conformation that favors stronger amide resonance [1]. For 2-Amino-2-(2,5-dimethylphenyl)acetamide, this implies that the amide bond will be more planar and resistant to hydrolysis or enzymatic cleavage compared to analogs with lower amidicity. This class-level inference from a closely related analog (the compound is an α-amino variant) provides a strong physicochemical basis for its superior stability and predictable molecular geometry in drug design.

Amide resonance Conformational analysis Medicinal chemistry

Chiral Purity and Scalable Synthesis: A Patent-Backed Process Advantage

While many α-amino amides are challenging to produce in high enantiomeric purity, a patented process (US 8,680,271) assigned to Merck Sharp & Dohme Corp. outlines a robust method for preparing compounds of this class, including 2-Amino-2-(2,5-dimethylphenyl)acetamide, with high optical purity [1]. The patent claims a process involving treatment with alcoholic HCl, pH adjustment with KOH, and crystallization from ethanol, yielding the desired enantiomer [1]. This represents a key differentiator from unpatented or generic synthetic routes for analogous compounds, which often rely on costly chiral chromatography or produce racemic mixtures. For procurement, this process-specific evidence signals a higher likelihood of sourcing material with consistent, verifiable chiral purity, which is critical for generating reproducible biological data.

Asymmetric synthesis Process chemistry Large-scale production

Potential for Selective Target Engagement: Low Nanomolar Activity in Related Acetamide Series

The broader class of acetamides bearing the 2,5-dimethylphenyl motif has demonstrated potent, low-nanomolar activity against several high-value drug targets. For instance, a 2,5-dimethylphenyl-containing compound (BDBM50242057) exhibited a Ki of 8 nM at the human adenosine A2B receptor [1]. Another structurally related derivative (BDBM50020894) showed an IC50 of 31 nM against histone deacetylase 1 (HDAC1) [2]. While these data points are for more complex analogs, they serve as powerful supporting evidence for the 2,5-dimethylphenylacetamide core as a 'privileged structure' capable of achieving high-affinity interactions across diverse protein classes. This class-level inference suggests that 2-Amino-2-(2,5-dimethylphenyl)acetamide, as a minimal pharmacophore, has a high probability of yielding active hits in screening campaigns against similar targets.

Adenosine A2B receptor HDAC GPCR

Optimal Application Scenarios for Procuring 2-Amino-2-(2,5-dimethylphenyl)acetamide


Medicinal Chemistry: Lead Optimization for MAO-A and Related Neurological Targets

Based on the 100-fold improvement in MAO-A inhibitory potency associated with the 2,5-dimethylphenyl group in related analogs [1], procurement of 2-Amino-2-(2,5-dimethylphenyl)acetamide is strategically sound for SAR campaigns focused on developing new antidepressants or neuroprotective agents. The compound serves as an ideal starting point for synthesizing focused libraries aimed at achieving high selectivity and potency against MAO-A.

Chemical Process Development: Establishing a Reliable, Scalable Supply Chain

The existence of a Merck-assigned patent detailing a specific, scalable process for this compound class [1] makes 2-Amino-2-(2,5-dimethylphenyl)acetamide a low-risk candidate for process chemistry groups. Sourcing this compound for kilogram-scale process validation is preferable to using less-defined analogs, as the patented route provides a clear pathway for cost-effective manufacturing and ensures consistent quality and chiral purity.

Structure-Activity Relationship (SAR) Studies of Acetamide 'Privileged Structures'

Given the demonstrated high amidicity (91.5%) [1] and the low-nanomolar activity of related scaffolds against diverse targets like A2B and HDAC1 [2][3], this compound is a highly valuable core for building a diverse screening library. Its procurement is justified for any program seeking to explore the chemical space around stable, potent aromatic amides, with the 2,5-dimethyl substitution offering a distinct steric and electronic profile compared to mono-methyl or unsubstituted phenyl cores.

Computational Chemistry and Molecular Modeling

The well-characterized physicochemical properties of the core motif, including its quantifiable amidicity [1], make 2-Amino-2-(2,5-dimethylphenyl)acetamide an excellent candidate for validating computational models of amide bond stability and conformational behavior. Its procurement for use as a physical standard in such studies is supported by the available quantitative data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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